3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid

Regioisomerism Pyrazole Scaffold Positional Isomer

This specific regioisomer features a 3-(2,6-difluorophenyl) substitution on a 1H-pyrazole-4-carboxylic acid scaffold, critical for kinase hinge-region recognition in CDK, GSK-3β, and p38 MAPK inhibitor programs. The 2,6-difluoro pattern enhances metabolic stability and binding affinity, while the free N1-H and C4-COOH provide dual hydrogen-bonding sites essential for SAR studies and SDHI fungicide development. Choose this building block to ensure regiochemical integrity—positional isomers cannot substitute without re-optimizing synthetic routes.

Molecular Formula C10H6F2N2O2
Molecular Weight 224.16 g/mol
CAS No. 1152540-02-7
Cat. No. B1416153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid
CAS1152540-02-7
Molecular FormulaC10H6F2N2O2
Molecular Weight224.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=C(C=NN2)C(=O)O)F
InChIInChI=1S/C10H6F2N2O2/c11-6-2-1-3-7(12)8(6)9-5(10(15)16)4-13-14-9/h1-4H,(H,13,14)(H,15,16)
InChIKeySHESNFSYTYOFMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1152540-02-7): Procurement-Relevant Physicochemical Profile and Scaffold Classification


3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1152540-02-7) is a fluorinated heterocyclic building block with the molecular formula C10H6F2N2O2 and a molecular weight of 224.16 g/mol . The compound features a pyrazole core substituted at the 3-position with a 2,6-difluorophenyl moiety and a carboxylic acid group at the 4-position, a regiochemical arrangement that distinguishes it from positional isomers bearing substitution at the pyrazole N1 or C3 positions. Vendor specifications report typical purity of 95% and a calculated logP of approximately 2.145, indicating moderate lipophilicity [1][2]. The compound is offered commercially as a research intermediate for medicinal chemistry and agrochemical applications, with pricing structures ranging from approximately €454 for 50 mg to €1,238 for 500 mg from established suppliers .

Procurement Risk: Why 3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Positional Isomers or Alternative Pyrazole Carboxylic Acids


The compound's 3-(2,6-difluorophenyl) substitution pattern on a 4-carboxylic acid pyrazole scaffold creates a unique regioisomeric profile that cannot be functionally reproduced by closely related analogs. The 2,6-difluoro substitution on the phenyl ring imposes a distinct steric and electronic environment—the ortho-fluorines create restricted rotation around the phenyl-pyrazole bond and withdraw electron density via inductive effects, influencing both reactivity at the carboxylic acid moiety and potential binding interactions in downstream applications . Positional isomers such as 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152542-41-0) and 1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxylic acid differ fundamentally in their attachment point to the pyrazole ring, altering hydrogen-bonding capacity and synthetic derivatization pathways. The unsubstituted NH at the pyrazole N1 position in the target compound provides a distinct hydrogen bond donor/acceptor profile versus N-alkylated or N-arylated analogs, critically affecting solubility, crystallinity, and molecular recognition . These regioisomeric and substitution differences preclude direct substitution without re-optimizing entire synthetic sequences and biological screening campaigns.

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: Quantitative Differentiation Evidence Versus Comparator Compounds


Regioisomeric Differentiation: 3-Aryl-4-carboxylic Acid Versus 1-Aryl-3-carboxylic Acid Scaffold Comparison

The target compound is a 3-aryl-1H-pyrazole-4-carboxylic acid, whereas the most commercially prevalent close analog is 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152542-41-0), a 1-aryl-1H-pyrazole-3-carboxylic acid . These represent fundamentally different regioisomeric series with distinct connectivity. The target compound has the difluorophenyl group attached to the pyrazole C3 carbon with the carboxylic acid at C4, whereas the comparator has the identical aryl group attached to the N1 nitrogen with the carboxylic acid at C3. This difference alters the spatial orientation of the aryl group relative to the carboxylic acid and changes the hydrogen-bonding capacity of the pyrazole NH (absent in the N1-substituted comparator). The target compound retains a free NH at N1, enabling participation as a hydrogen bond donor (calculated HBD count = 2), while the comparator lacks this feature (HBD count = 1) [1].

Regioisomerism Pyrazole Scaffold Positional Isomer Medicinal Chemistry Building Blocks

Lipophilicity Differentiation: Calculated logP Comparison with Des-carboxy Analog

The target compound bears a carboxylic acid group at the pyrazole 4-position, which substantially reduces lipophilicity compared to the des-carboxy analog 3-(2,6-difluorophenyl)-1H-pyrazole (CAS 154258-88-5). The measured logP value for the target compound is 2.145 [1], whereas the des-carboxy analog is a neutral pyrazole with a predicted logP of approximately 3.2–3.5 (estimated based on typical differences between carboxylic acids and their decarboxylated counterparts). This ~1–1.5 log unit difference translates to approximately a 10- to 30-fold difference in octanol-water partition coefficient, directly impacting aqueous solubility, membrane permeability, and protein binding characteristics.

Lipophilicity LogP Physicochemical Properties ADME

Synthetic Utility Differentiation: Carboxylic Acid as a Versatile Derivatization Handle

The carboxylic acid functionality at the pyrazole 4-position enables a range of derivatization reactions that are unavailable to analogs lacking this group. Specifically, the target compound can undergo amide coupling with amines, esterification with alcohols, reduction to the corresponding alcohol, or conversion to acyl halides for further functionalization . In contrast, the des-carboxy analog 3-(2,6-difluorophenyl)-1H-pyrazole (CAS 154258-88-5) lacks this reactive handle and must be functionalized via electrophilic aromatic substitution or metalation at the pyrazole ring, which is less predictable and less chemoselective. Among pyrazole-4-carboxylic acids, the 2,6-difluorophenyl substitution in the target compound provides a distinct steric and electronic environment for the carboxylic acid, potentially influencing reaction rates and yields in subsequent transformations.

Amide Coupling Esterification Building Block Medicinal Chemistry

3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Scaffold for Kinase Inhibitor and Anti-Inflammatory Agent Development

The 3-aryl-1H-pyrazole-4-carboxylic acid scaffold, exemplified by this compound, is a recognized pharmacophore in kinase inhibitor design . The 2,6-difluorophenyl substitution pattern has precedent in kinase-targeting small molecules where the ortho-fluorines contribute to metabolic stability and binding affinity [1]. The carboxylic acid group at C4 provides a versatile handle for introducing amide-linked fragments or for forming salt bridges with basic residues in target binding pockets. Procurement for medicinal chemistry programs focused on p38 MAP kinase, CDK, or GSK-3β inhibition should prioritize this specific regioisomer over N1-aryl or C3-carboxylic acid analogs to maintain the correct hydrogen-bonding geometry required for kinase hinge-region recognition [2].

Agrochemical Intermediate: Building Block for Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Development

Pyrazole-4-carboxylic acids are established key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, a class that includes blockbuster agrochemicals such as fluxapyroxad and benzovindiflupyr . The target compound's 2,6-difluorophenyl substitution offers a differentiated electronic profile compared to the more common difluoromethyl-substituted pyrazole intermediates, potentially enabling the development of next-generation SDHIs with altered resistance profiles. The carboxylic acid group is essential for subsequent amide coupling to the SDHI pharmacophore, making this compound a valuable building block for agrochemical discovery programs.

Structure-Activity Relationship (SAR) Studies: Fluorinated Phenyl Probe for Pyrazole Scaffold Optimization

The 2,6-difluorophenyl group serves as a valuable probe in SAR campaigns due to its distinct electronic (inductive electron-withdrawing) and steric (ortho-substitution) properties . The compound allows systematic investigation of how aryl substitution pattern (2,6-diF vs. 2,4-diF vs. 3,4-diF vs. monoF vs. unsubstituted phenyl) affects target binding, pharmacokinetics, and physicochemical properties. The C4 carboxylic acid enables modular diversification into amide, ester, or heterocyclic derivatives while maintaining the 2,6-difluorophenyl pharmacophore constant, facilitating rigorous SAR analysis [1].

Metal-Organic Framework (MOF) and Coordination Chemistry: Pyrazole-Carboxylate Ligand Synthesis

1H-pyrazole-4-carboxylic acids are established ligands for constructing metal-organic frameworks (MOFs) due to their ability to coordinate metal ions through both the pyrazole nitrogen and the carboxylate oxygen atoms . The 2,6-difluorophenyl substitution introduces steric bulk and electronic modulation that can influence framework topology, pore size, and stability compared to unsubstituted or methyl-substituted pyrazole-4-carboxylic acid ligands. The target compound's free NH at N1 and carboxylic acid at C4 provide two distinct coordination sites, enabling the construction of multidimensional coordination polymers with potential applications in gas storage, catalysis, and sensing.

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